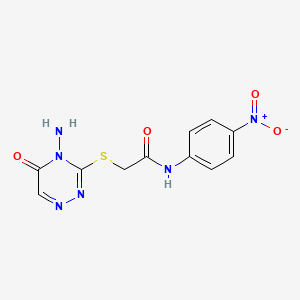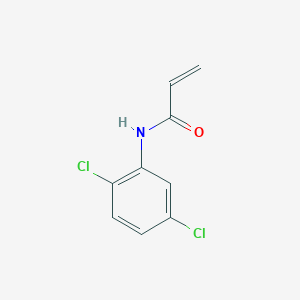
N-(2,5-dichlorophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of sixteen ring-substituted N-arylcinnamanilides, which are similar to N-(2,5-dichlorophenyl)prop-2-enamide, were prepared and characterized . The molecular structure of a model compound was determined using single-crystal X-ray analysis .Applications De Recherche Scientifique
Antibacterial and Antimicrobial Efficacy
A study by Strharsky et al. (2022) explored a series of N-arylcinnamamides, including 3,4-dichlorocinnamanilides, for their antibacterial properties. These compounds were found effective against gram-positive bacteria, mycobacterial strains, and showed viability on cancer and primary mammalian cell lines. Specifically, some derivatives demonstrated high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and mycobacterial strains like M. smegmatis and M. marinum, making them potential candidates for antibacterial drugs (Strharsky et al., 2022).
Anti-Inflammatory Potential
Hošek et al. (2019) investigated the anti-inflammatory potential of N-arylcinnamamide derivatives. These compounds significantly attenuated lipopolysaccharide-induced NF-κB activation and were more potent than cinnamic acid. Particularly, certain derivatives, including N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide, showed high effectiveness in inhibiting the transcription factor NF-κB. This suggests their potential in treating inflammatory diseases (Hošek et al., 2019).
Antiviral Properties
In the context of viral infections, a study by Riva et al. (2021) identified (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide as a potent inhibitor of Zika virus replication. This discovery provides a foundation for developing treatments against Zika virus and demonstrates the potential of N-arylcinnamamides in antiviral therapy (Riva et al., 2021).
Antifungal and Antimycobacterial Activities
A study by Pospíšilová et al. (2018) evaluated a series of N-arylcinnamamides for their antistaphylococcal, antitubercular, and antifungal activities. Some compounds displayed activities comparable or higher than standard antibiotics like ampicillin and isoniazid. (2E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide was highlighted for its significant antimycobacterial activity, showcasing its potential in treating tuberculosis and other mycobacterial infections (Pospíšilová et al., 2018).
Antimalarial Activity
In the field of antimalarial research, Kos et al. (2022) investigated the efficacy of N-arylcinnamamides against the chloroquine-sensitive strain of Plasmodium falciparum. Some derivatives demonstrated promising antimalarial activity with low cytotoxicity, indicating their potential as selective and effective antimalarial agents (Kos et al., 2022).
Orientations Futures
The future directions for research on N-(2,5-dichlorophenyl)prop-2-enamide and similar compounds could include further investigation of their anti-inflammatory potential and their mechanism of action . Additionally, more research is needed to fully understand their physical and chemical properties, as well as their safety and hazards.
Mécanisme D'action
Target of Action
The primary target of N-(2,5-dichlorophenyl)prop-2-enamide is the transcription factor NF-κB . This protein complex plays a crucial role in regulating the immune response to infection and inflammation .
Mode of Action
This compound interacts with NF-κB, inhibiting its activation . This inhibition is significant, with the compound demonstrating a similar effectiveness to the reference drug prednisone .
Biochemical Pathways
The compound affects the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses . By inhibiting NF-κB activation, the compound can attenuate lipopolysaccharide-induced inflammation .
Pharmacokinetics
Its effectiveness at a concentration of 2 µm suggests it has good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the significant attenuation of lipopolysaccharide-induced NF-κB activation . Several compounds in this group also decrease the level of TNF-α, a potent proinflammatory cytokine .
Action Environment
The modification of the anilide core by rather lipophilic and bulky moieties seems to enhance the anti-inflammatory potential of these compounds .
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h2-5H,1H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLQELGCJIMPAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

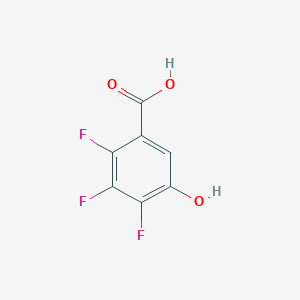
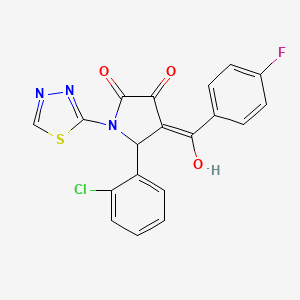
![7-Hydroxy-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2396863.png)
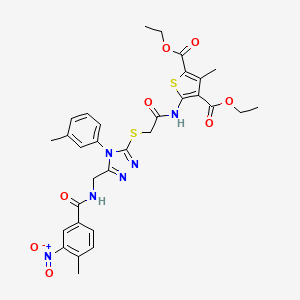
![N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396866.png)
![6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2396867.png)
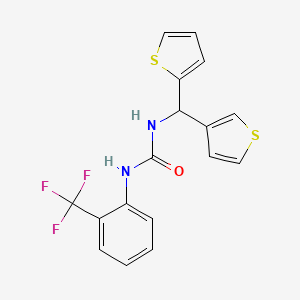
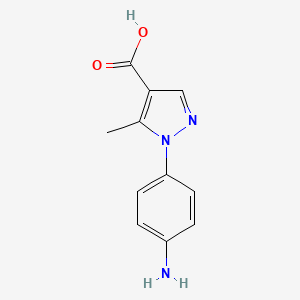
![4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2396872.png)
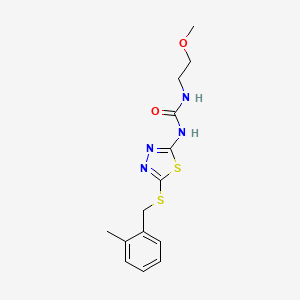

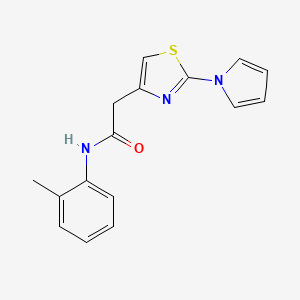
![ethyl 2-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2396876.png)
